molecular formula C14H22N2O5 B15222090 tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B15222090
M. Wt: 298.33 g/mol
InChI Key: QLWYIHRTUDZNSB-JLBUCRLOSA-N
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Description

tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the spirocyclic core: This step often involves a cyclization reaction where a linear precursor undergoes intramolecular cyclization to form the spirocyclic structure.

    Introduction of the hydroxyimino group: This can be achieved through the reaction of the spirocyclic intermediate with hydroxylamine or its derivatives under controlled conditions.

    tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: Its unique structure makes it a valuable building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the spirocyclic structure can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S,Z)-4-(hydroxyimino)-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: is similar to other spirocyclic compounds with hydroxyimino groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the position of the hydroxyimino group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

tert-butyl (3S,4Z)-4-hydroxyimino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H22N2O5/c1-9-10(15-19)14(11(17)20-9)5-7-16(8-6-14)12(18)21-13(2,3)4/h9,19H,5-8H2,1-4H3/b15-10+/t9-/m0/s1

InChI Key

QLWYIHRTUDZNSB-JLBUCRLOSA-N

Isomeric SMILES

C[C@H]1/C(=N\O)/C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1

Canonical SMILES

CC1C(=NO)C2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O1

Origin of Product

United States

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